![molecular formula C35H46ClN3O8 B046413 Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate CAS No. 116330-58-6](/img/structure/B46413.png)
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate is a compound that belongs to the family of benzophenones. It is a synthetic organic compound that is widely used as a sunscreen agent in various cosmetic products. This compound is also known as octyl dimethyl PABA or octyl dimethyl para-aminobenzoate.
Wirkmechanismus
The mechanism of action of octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate involves its ability to absorb UVB radiation. This compound absorbs UVB radiation and converts it into heat, which is then dissipated by the skin. This prevents the harmful effects of UV radiation on the skin, such as sunburn and skin cancer.
Biochemische Und Physiologische Effekte
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate has several biochemical and physiological effects on the skin. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to the skin. It also inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response of the skin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate in lab experiments include its ability to absorb UVB radiation and its potential as an antioxidant and anti-inflammatory agent. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate. These include the development of new formulations that improve its efficacy and safety, the investigation of its potential as an anti-aging agent, and the evaluation of its potential as a treatment for skin diseases such as psoriasis and atopic dermatitis.
Conclusion:
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate is a synthetic organic compound that is widely used as a sunscreen agent in various cosmetic products. It has several potential applications in the field of dermatology, including its ability to absorb UVB radiation and its potential as an antioxidant and anti-inflammatory agent. However, further studies are needed to determine its safety and efficacy.
Synthesemethoden
The synthesis of octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate involves the condensation of 4-chloro-3-nitrobenzoic acid with 4-methoxyphenylacetic acid to form 4-chloro-3-{2-[4-(4-methoxyphenyl)-3-oxo-2,5-dihydro-1H-imidazol-1-yl]-3-oxopropionyl}benzoic acid. This intermediate is then esterified with 1-bromo-3-hexanol to form the final product.
Wissenschaftliche Forschungsanwendungen
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate has been extensively studied for its potential applications in the field of dermatology. It is commonly used as a sunscreen agent due to its ability to absorb UVB radiation. Several studies have also demonstrated its potential as an antioxidant and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
116330-58-6 |
|---|---|
Produktname |
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate |
Molekularformel |
C35H46ClN3O8 |
Molekulargewicht |
672.2 g/mol |
IUPAC-Name |
octyl 4-chloro-3-[[2-(4-hexoxy-3-methyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]benzoate |
InChI |
InChI=1S/C35H46ClN3O8/c1-5-7-9-11-12-14-22-47-34(43)25-17-20-27(36)28(23-25)37-31(41)29(30(40)24-15-18-26(45-4)19-16-24)39-32(42)33(38(3)35(39)44)46-21-13-10-8-6-2/h15-20,23,29,33H,5-14,21-22H2,1-4H3,(H,37,41) |
InChI-Schlüssel |
IRZXEXMSIICERU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C(=O)C(N(C3=O)C)OCCCCCC |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C(=O)C(N(C3=O)C)OCCCCCC |
Synonyme |
4-Chloro-3-[2-(4-methoxyphenylcarbonyl)-2-(4-hexyloxy-3-methyl-2,5-dioxoimidazolidin-1-yl)acetylamino]benzoic acid octyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




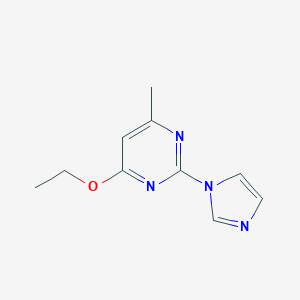


![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

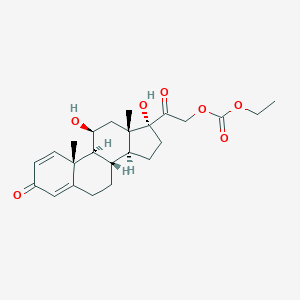
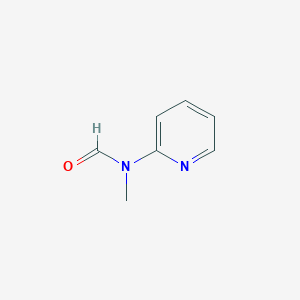

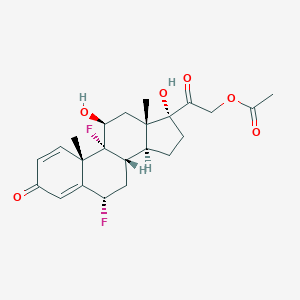
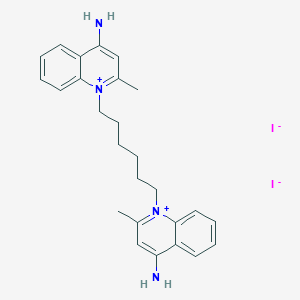
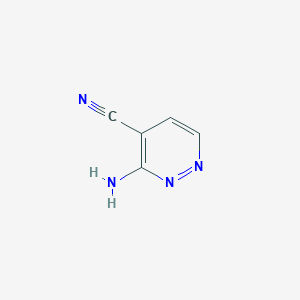
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)